1,2-Diazaspiro[4.5]decan-3-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1,2-diazaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C8H14N2O/c11-7-6-8(10-9-7)4-2-1-3-5-8/h10H,1-6H2,(H,9,11) |
InChI Key |
NNFXHNCYQVSTPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC(=O)NN2 |
Origin of Product |
United States |
Synthetic Methodologies for 1,2 Diazaspiro 4.5 Decan 3 One and Its Derivatives
Retrosynthetic Analysis of the 1,2-Diazaspiro[4.5]decan-3-one Core
A logical retrosynthetic analysis of the this compound core reveals several strategic disconnections. The primary disconnection of the pyrazolidinone ring, specifically the amide bond, leads to a hydrazine-substituted carboxylic acid or its ester derivative. This precursor, a substituted 1-(hydrazinyl)cyclohexanecarboxylic acid, can be further disconnected at the C-N bond, suggesting a synthetic route starting from a cyclohexanone (B45756) derivative and a hydrazine (B178648) equivalent. An alternative disconnection of the C-C bond of the five-membered ring points towards a strategy involving the cyclization of a precursor containing a pre-formed C-N bond. These retrosynthetic pathways form the basis for the various synthetic strategies discussed below.
Cyclization Reactions in Spirocyclic Lactam Formation
The formation of the spirocyclic lactam ring is the cornerstone of any synthesis of this compound. Both intermolecular and intramolecular cyclization strategies have been effectively employed.
Intermolecular Cyclization Strategies
Intermolecular cyclization approaches typically involve the reaction of two separate molecular entities to form the spirocyclic core in a single step. A prominent example is the condensation of a cyclohexanone derivative with a hydrazine-containing species and a component that provides the remaining atoms of the lactam ring. For instance, the reaction of a cyclic ketone, an amine, and thioglycolic acid in a one-pot, three-component reaction is a known method for synthesizing related spiro-thiazolidinone systems and highlights the potential for similar intermolecular strategies. nih.govnih.gov
Intramolecular Cyclization Approaches
Intramolecular cyclization is a more common and often more controlled method for constructing the this compound scaffold. This approach relies on a precursor molecule that already contains the necessary atoms and functional groups poised for ring closure. A typical strategy involves the cyclization of a substituted cyclohexyl hydrazine carboxylic acid or ester. This can be achieved through various methods, such as heating or treatment with a dehydrating agent.
For example, the synthesis of related 1-oxa-2,8-diazaspiro[4.5]decan-3-ones has been accomplished through a Michael addition of hydroxyurea (B1673989) or methylhydrazine to α,β-unsaturated esters, followed by a cyclization reaction. nih.gov Similarly, intramolecular amidation of diamine intermediates is a key step in forming the 2,7-diazaspiro[4.5]decan-1-one scaffold. vulcanchem.com Another relevant example is the intramolecular cyclization of aminoalcohols, which are acylated and then treated with a base like potassium tert-butoxide to yield spirocyclic compounds. acs.org These examples demonstrate the versatility of intramolecular cyclization in creating various diazaspiro-decanone cores.
Multi-Component Reaction Sequences for Spirocyclic Construction
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like this compound from simple starting materials in a single pot. researchgate.netorganic-chemistry.org These reactions are highly convergent, reducing the number of synthetic steps and purification procedures.
A thesis described the one-pot reaction of 2-(aminomethyl)pyridine, carbon disulfide, and electron-deficient chloropyridine or chlorobenzene (B131634) derivatives to prepare diazaspiro[4.5]decane derivatives, showcasing the power of MCRs in this context. researchgate.net While not directly yielding the target molecule, this illustrates the principle of assembling spirocyclic systems through multi-component strategies. The synthesis of 1-thia-4-azaspiro[4.5]decan-3-one via a three-component cyclocondensation of cyclohexanone, thioglycolic acid, and ammonium (B1175870) carbonate further exemplifies the utility of MCRs in this field. nih.gov
Strategies for Late-Stage Functionalization and Derivatization
Late-stage functionalization (LSF) is a powerful tool for introducing chemical diversity into a core scaffold like this compound, allowing for the rapid generation of analogues for structure-activity relationship (SAR) studies. wuxiapptec.comresearchgate.netchimia.chrsc.org LSF strategies focus on modifying the existing spirocyclic framework rather than building it from scratch with the desired functionality.
For the this compound system, functionalization can be envisioned at several positions. The nitrogen atoms of the pyrazolidinone ring are prime targets for alkylation or acylation. For instance, N-alkylation can be achieved using alkyl halides in the presence of a base. nih.gov The cyclohexyl ring also offers positions for functionalization, although this can be more challenging due to the lack of inherent reactivity. However, modern C-H activation methodologies could potentially be employed to introduce functional groups directly onto the carbocyclic ring. researchgate.net Steric hindrance around the spiro center can be a challenge in LSF, sometimes necessitating the use of protecting groups to direct regioselectivity. vulcanchem.com
Considerations of Regioselectivity in Synthesis
Regioselectivity is a critical consideration in the synthesis of substituted this compound derivatives, particularly when multiple reactive sites are present in the starting materials or intermediates.
In intramolecular cyclizations, the regioselectivity is often controlled by the structure of the precursor. For instance, the cyclization of a specifically substituted hydrazine carboxylic acid will lead to a predictable regioisomer. However, in multi-component reactions, controlling the regioselectivity can be more complex and may depend on the relative reactivity of the different components and the reaction conditions. organic-chemistry.org
In the synthesis of related spirocyclic systems, the choice of protecting groups has been shown to be crucial for directing regioselectivity during multi-step sequences. vulcanchem.com Furthermore, in cyclization reactions involving unsymmetrical ketones or substituted hydrazines, the formation of regioisomeric products is possible. The outcome can be influenced by factors such as steric hindrance and the electronic nature of the substituents. A study on the synthesis of iminohydantoins highlighted the remarkable effect of amide substitution on the cyclization pathway, demonstrating how subtle changes can dramatically alter the regioselectivity. researchgate.net
Enantioselective and Diastereoselective Synthetic Pathways
The synthesis of this compound and its derivatives with controlled stereochemistry is of significant interest due to the three-dimensional nature of spirocyclic scaffolds, which is often crucial for their interaction with biological targets. smolecule.comnih.gov Enantioselective and diastereoselective methodologies aim to produce single enantiomers or diastereomers, which can exhibit distinct pharmacological profiles. nih.gov Key strategies to achieve this stereocontrol include the use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled reactions.
Chiral Auxiliary-Mediated Synthesis
A well-established method for inducing chirality is the use of a chiral auxiliary, a stereochemically pure moiety that is temporarily incorporated into the substrate to direct a stereoselective transformation.
One such approach involves the use of a camphorpyrazolidinone-derived chiral auxiliary. chemrxiv.org In a study on the synthesis of spiro compounds, α,β-unsaturated amides derived from a chiral camphorpyrazolidinone were used as Michael acceptors for the in situ generated dichlorocarbene. chemrxiv.org This reaction proceeded with high diastereoselectivity, where the carbene approached the double bond from the face opposite to the bulky N-phenyl substituent on the chiral pyrazolidinone, establishing a specific stereochemistry. chemrxiv.org For instance, substrates with n-propyl and methyl substituents at the beta position yielded single diastereomers with greater than 99.5% diastereomeric ratio (d.r.). chemrxiv.org The structure of one product was confirmed by single X-ray crystallography, verifying the stereochemical outcome. chemrxiv.org
| Entry | Substrate | R¹ | R² | R³ | Product | Yield (%) | Diastereomeric Ratio (d.r.)* |
| 1 | 2a | H | H | H | 3a / 3b | 68 | 57:43 |
| 2 | 2b | H | Ph | H | 4a | 62 | >99.5 |
| 3 | 2d | H | C₃H₇-n | H | 5a | 73 | >99.5 |
| 4 | 2e | H | CH₃ | H | 6a | 61 | >99.5 |
| 5 | 2i | CH₃ | CH₃ | H | 7c | 61 | >99.5 |
*Data sourced from ChemRxiv. chemrxiv.org
Catalytic Asymmetric Methodologies
Catalytic asymmetric synthesis represents a highly efficient and atom-economical approach to generating chiral molecules. These methods use a substoichiometric amount of a chiral catalyst to control the stereochemical outcome of the reaction.
Asymmetric 1,3-dipolar cycloadditions are a potent tool for constructing chiral spirocyclic heterocycles. nih.gov Research has shown that α-methylene lactams can react with dipoles like diazoacetates or nitrile oxides in the presence of a chiral catalyst to produce spirocyclic products with high enantioselectivity. nih.gov For example, the reaction of a Cbz-protected 7-membered ring α-methylene lactam with ethyl 2-diazoacetate furnished the corresponding spirocyclic product in 72% yield and 89% enantiomeric excess (ee). nih.gov This methodology demonstrates broad applicability for constructing chiral spiro-lactams, which are structurally related to the pyrazolidinone core of this compound. nih.gov
| Entry | Lactam Ring Size | R Group | Dipole | Yield (%) | ee (%)* |
| 1 | 6 | Cbz | Ethyl 2-diazoacetate | 83 | 87 |
| 2 | 7 | Cbz | Ethyl 2-diazoacetate | 72 | 89 |
| 3 | 5 | Cbz | Ethyl 2-diazoacetate | 82 | 68 |
| 4 | 6 | Cbz | Benzonitrile oxide | 89 | 87 |
| 5 | 7 | Cbz | Benzonitrile oxide | 82 | 87 |
*Data sourced from PMC. nih.gov
Other catalytic strategies have also been developed for related spirocyclic systems. For instance, chiral phosphoric acid and rhodium catalysis have been employed for the synthesis of highly enantioenriched spiro-bisindoles. d-nb.info Furthermore, organo-cation catalysis, using an SPA-triazolium bromide catalyst, has been shown to facilitate the transannular C-acylation of enol lactones, providing access to chiral spirocyclic 1,3-diketones in good yields and enantioselectivities. rsc.org Asymmetric hydrogenation using transition metal complexes, such as those with iridium or palladium, is another key technique for producing chiral amines and related pyrazolidinones, often with excellent enantiomeric excess (up to 95–96% ee). nih.gov
Structural Elucidation and Stereochemical Characterization
Advanced Spectroscopic Techniques for Structure Verification
Spectroscopic methods are indispensable tools for elucidating the structure of novel compounds. For 1,2-diazaspiro[4.5]decan-3-one and its analogues, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are routinely employed to confirm their synthesized structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (e.g., 1D and 2D NMR)
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized for the comprehensive structural assignment of diazaspiro[4.5]decan-3-one derivatives. mdpi.com
1D NMR (¹H and ¹³C):
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For instance, in derivatives of this compound, characteristic signals for the protons on the cyclohexane (B81311) ring and the pyrazolidinone ring can be observed.
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon signals indicate their electronic environment, such as the presence of a carbonyl group (C=O) which typically appears at a downfield chemical shift.
2D NMR (COSY, HSQC, HMBC):
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to establish the connectivity of adjacent carbon atoms.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the entire molecular structure, especially in complex spirocyclic systems. mdpi.comresearchgate.net
For example, in the structural verification of 4-(8-propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one, a related spiro compound, a combination of 1D and 2D NMR techniques was essential for complete structural assignment and to provide evidence for tautomeric conversion. mdpi.comresearchgate.net
Interactive Data Table: Representative NMR Data for a Diazaspiro[4.5]decane Derivative
| Technique | Observed Chemical Shifts (ppm) and Correlations | Interpretation |
| ¹H NMR | Signals corresponding to aliphatic protons on the cyclohexane ring and protons on the heterocyclic ring. | Confirms the presence of the spirocyclic core. |
| ¹³C NMR | A downfield signal indicative of a carbonyl carbon; multiple signals in the aliphatic region. | Identifies the ketone functional group and the carbon framework. |
| HSQC | Cross-peaks showing direct C-H correlations. | Assigns specific protons to their attached carbons. |
| HMBC | Long-range correlations between protons and carbons. | Establishes the connectivity across the spiro center and between different parts of the molecule. |
Mass Spectrometry (MS) in Molecular Weight Determination
Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). researchgate.net High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the compound, further confirming its identity. For this compound and its derivatives, MS is used to verify that the synthesized product has the expected molecular weight, which is a critical step in its characterization. researchgate.netnih.gov
Infrared (IR) Spectroscopy in Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In the case of this compound, IR spectroscopy is particularly useful for confirming the presence of key functional groups:
C=O (carbonyl) stretch: A strong absorption band is typically observed in the region of 1650-1750 cm⁻¹, characteristic of the ketone group in the pyrazolidinone ring.
N-H (amine) stretch: A band in the region of 3200-3500 cm⁻¹ indicates the presence of the N-H bond in the heterocyclic ring.
C-H (aliphatic) stretch: Absorptions in the 2850-3000 cm⁻¹ region confirm the presence of the cyclohexane ring.
For instance, the IR spectrum of rac-4-phenyl-2,8-diazaspiro[4.5]decan-1-one showed characteristic absorption bands at 3377 cm⁻¹ and 1720 cm⁻¹. researchgate.net
X-ray Crystallography for Definitive Structural Confirmation
For several derivatives of diazaspiro[4.5]decanes, X-ray crystallography has been instrumental in confirming their structures. ki.senih.gov For example, the crystal structure of 3-(4-bromophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione revealed that the cyclohexane ring adopts a chair conformation with the methyl group in an equatorial position. iucr.org This level of detail is crucial for understanding the stereochemistry and potential biological activity of these compounds.
Interactive Data Table: Crystallographic Data for a Diazaspiro[4.5]decane Derivative
| Parameter | Value | Significance |
| Crystal System | Monoclinic | Describes the symmetry of the crystal lattice. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| Bond Lengths (Å) | e.g., C=O: ~1.20 | Provides precise measurements of the distances between atoms. |
| Bond Angles (°) | e.g., C-N-C: ~110-120 | Defines the geometry around each atom. |
| Dihedral Angles (°) | Varies | Describes the torsion or twist around a bond, revealing the conformation. |
Investigation of Tautomerism and Isomerism in the this compound System
Tautomerism, the interconversion of structural isomers, is a phenomenon that can be observed in heterocyclic systems like this compound. ki.seresearchgate.net The presence of a lactam (cyclic amide) structure allows for the possibility of keto-enol tautomerism, although the keto form is generally more stable.
NMR spectroscopy is a primary tool for studying tautomeric equilibria in solution. mdpi.comresearchgate.netresearchgate.net The presence of multiple sets of signals in the NMR spectrum can indicate the existence of more than one tautomer. For example, studies on related diazaspiro compounds have used 1D and 2D NMR to provide evidence for tautomeric conversions. mdpi.comresearchgate.net The solvent can also influence the position of the tautomeric equilibrium. researchgate.net In the solid state, X-ray crystallography can identify the predominant or exclusive tautomer present in the crystal lattice. researchgate.net
Conformational Analysis Studies
The cyclohexane ring in the this compound system is not planar and can adopt different conformations, with the chair conformation being the most stable. The substituents on the cyclohexane ring can exist in either axial or equatorial positions. The five-membered pyrazolidinone ring also has a degree of conformational flexibility.
Conformational analysis of these spirocyclic systems can be performed using a combination of experimental techniques and computational modeling. Variable-temperature NMR studies can provide information about the energy barriers between different conformers. X-ray crystallography provides a snapshot of the conformation in the solid state. iucr.org Computational methods, such as Density Functional Theory (DFT), can be used to calculate the relative energies of different conformations and to predict the most stable three-dimensional structure. mdpi.com The conformation of the molecule is a critical factor in determining its physical properties and how it interacts with biological targets.
Chiral Resolution and Enantioseparation Techniques
A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific research findings concerning the chiral resolution and enantioseparation of This compound . While methodologies for the separation of enantiomers of related spirocyclic compounds, particularly substituted 1,3-diazaspiro[4.5]decan-4-ones and other spiro-hydantoins, are documented, specific experimental data, such as detailed chromatographic conditions or the results of resolution for this compound, are not present in the available research. mdpi.comoup.comnih.gov
Direct methods for enantioseparation, such as high-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs), are commonly employed for the resolution of racemic mixtures of structurally similar compounds. oup.comresearchgate.net These techniques often involve polysaccharide-based columns and a variety of mobile phases to achieve separation. oup.comnih.gov Additionally, supercritical fluid chromatography (SFC) has been developed as a technique for the separation of chiral compounds. mdpi.com Indirect methods, which involve the derivatization of the enantiomers with a chiral resolving agent to form diastereomers that can be separated on an achiral column, also represent a viable strategy. oup.com
However, without specific studies on this compound, any discussion of detailed research findings, including data tables on retention times, separation factors, or resolution factors, would be speculative. The successful application of the aforementioned techniques to this specific compound would require dedicated experimental investigation.
Reactivity and Chemical Transformations of the 1,2 Diazaspiro 4.5 Decan 3 One Core
Reactions Involving the Lactam Moiety (Carbonyl and Amide Nitrogens)
The lactam group within the 1,2-diazaspiro[4.5]decan-3-one ring is a primary site for chemical modification. The carbonyl group and the two adjacent nitrogen atoms (N1 and N2) are susceptible to a variety of transformations, including hydrolysis, reduction, and substitution.
One of the fundamental reactions of the lactam moiety is hydrolysis, which leads to the cleavage of the amide bond. This is particularly relevant in the case of N-acylated derivatives. For instance, the hydrolysis of N-acyl pyrazolidinones can be controlled to selectively remove the acyl group. A specific example is the hydrolysis of 4-cyano-1-cyanoacetyl-2-(cyclohexen-1-yl)-1,2-diazaspiro[4.5]decan-3-one. ki.se Under mild hydrolysis conditions, the N-cyanoacetyl group is cleaved to yield the des-cyanoacetylated product. ki.se More strenuous conditions, such as prolonged reflux, can lead to further hydrolysis. ki.se Theoretical studies on the alkaline hydrolysis of the pyrazolidinone ring suggest a BAC2 mechanism, involving the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, formation of a tetrahedral intermediate, and subsequent cleavage of the C-N bond.
The amide nitrogens of the pyrazolidinone ring can undergo alkylation. The N1 and N2 positions can be functionalized in a stepwise manner using reagents like aldehydes or ketones followed by alkyl halides. This allows for the introduction of various substituents onto the heterocyclic core.
Reduction of the lactam carbonyl group is another important transformation, typically yielding the corresponding cyclic amine. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly employed for this purpose. This reaction converts the this compound core into a 1,2-diazaspiro[4.5]decane, providing access to a different class of spirocyclic compounds.
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| N-Acyl Hydrolysis | Mild hydrolysis | Des-acylated pyrazolidinone | ki.se |
| Alkylation | Aldehydes/ketones, Alkyl halides | N-substituted pyrazolidinones | N/A |
| Carbonyl Reduction | Lithium aluminum hydride (LiAlH₄) | Cyclic diamine | N/A |
Functional Group Transformations at Peripheral Sites
Beyond the core lactam structure, functional groups attached to the periphery of the this compound system can be chemically altered. These transformations are crucial for elaborating the molecular structure and introducing new chemical properties.
A key example of this is the hydrolysis of a cyano group. In the case of 4-cyano-1-cyanoacetyl-2-(cyclohexen-1-yl)-1,2-diazaspiro[4.5]decan-3-one, after the initial removal of the N-cyanoacetyl group, prolonged hydrolysis can also affect the cyano group at the C4 position, leading to a fully hydrolyzed product. ki.se This demonstrates that reaction conditions can be tuned to achieve selective transformations at different functional groups within the same molecule.
While specific examples for other peripheral transformations on the this compound core are not extensively documented, standard synthetic methodologies can be applied. For instance, if the cyclohexane (B81311) ring contains ester, ether, or other functional groups, these can be modified using established chemical procedures, provided they are compatible with the lactam core. The strategic protection and deprotection of functional groups are often necessary to achieve the desired chemical outcome.
| Transformation | Substrate | Conditions | Product | Reference |
| Des-cyanoacetylation | 4-cyano-1-cyanoacetyl-2-(cyclohexen-1-yl)-1,2-diazaspiro[4.5]decan-3-one | Mild hydrolysis | Des-cyanoacetylated product | ki.se |
| Full Hydrolysis | 4-cyano-1-cyanoacetyl-2-(cyclohexen-1-yl)-1,2-diazaspiro[4.5]decan-3-one | Prolonged reflux | 4-cyano-1,2-diazaspiro[4.5]decan-3-one | ki.se |
Nucleophilic and Electrophilic Reactions of the Spirocyclic System
The this compound system can participate in both nucleophilic and electrophilic reactions. The pyrazolidinone ring, in particular, can act as a nucleophile in various transformations. For example, pyrazolidinone derivatives can undergo [3+2] cycloaddition reactions with suitable dipolarophiles. In these reactions, the pyrazolidinone can form an azomethine ylide intermediate which then reacts with an alkene to form a new five-membered ring.
The nitrogen atoms of the pyrazolidinone ring, possessing lone pairs of electrons, can also act as nucleophiles. N-acylation is a common electrophilic substitution reaction where the nitrogen atom attacks an acylating agent.
Conversely, the carbonyl carbon of the lactam is electrophilic and is susceptible to attack by nucleophiles. As mentioned earlier, this is the key step in the hydrolysis and reduction of the lactam. Other strong nucleophiles can also attack this position, potentially leading to ring-opening.
Ring-Opening and Rearrangement Processes
The pyrazolidinone ring of the this compound system can undergo ring-opening under certain conditions. This can be a strategic step to access linear or different cyclic structures. For example, treatment of some pyrazolidinone derivatives with sodium ethoxide can initiate ring-opening to yield a pyrazoline.
Rearrangement reactions of the pyrazolidinone core have also been observed, leading to the formation of different heterocyclic systems. For instance, a "ring switching" transformation has been reported where pyrazolidinone derivatives can rearrange into N-iminohydantoins. While not a direct rearrangement of the spirocyclic core itself, such transformations highlight the potential for skeletal reorganization of the pyrazolidinone ring system under specific reaction conditions.
Selectivity Control in Chemical Reactions
Controlling the selectivity of reactions involving the this compound core is a critical aspect of its synthetic utility, particularly in the context of stereochemistry. The inherent chirality of many substituted spirocyclic systems makes them attractive as chiral auxiliaries or templates in asymmetric synthesis.
Pyrazolidinone derivatives have been successfully employed as chiral auxiliaries to control the stereochemical outcome of various reactions, most notably the Diels-Alder reaction. By attaching the pyrazolidinone to a dienophile, the spirocyclic framework can effectively shield one face of the dienophile, directing the approach of the diene to the opposite face and thereby controlling the stereoselectivity of the cycloaddition.
The use of Lewis acids, such as copper triflate, can be crucial in these reactions to enhance selectivity. The Lewis acid can coordinate to the chiral auxiliary and the dienophile, creating a more rigid transition state that favors the formation of one stereoisomer over the other. For example, high exo selectivity has been achieved in Diels-Alder reactions using pyrazolidinone auxiliaries in the presence of Lewis acids.
| Reaction | Strategy | Key Factors |
| Asymmetric Diels-Alder | Use of pyrazolidinone as a chiral auxiliary | Steric hindrance from the spirocyclic framework |
| Enhanced Stereoselectivity | Addition of Lewis acids (e.g., copper triflate) | Formation of a rigid, coordinated transition state |
Computational and Theoretical Studies of 1,2 Diazaspiro 4.5 Decan 3 One
Quantum Chemical Calculations and Electronic Structure Analysis (e.g., Density Functional Theory (DFT))
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing a detailed picture of its electronic structure. Density Functional Theory (DFT) is a widely employed method for this purpose, balancing computational cost with high accuracy. For a molecule like 1,2-Diazaspiro[4.5]decan-3-one, DFT calculations can be used to determine its optimized geometry, vibrational frequencies, and a host of electronic properties.
A typical DFT study would involve geometry optimization using a functional such as B3LYP with a basis set like 6-31G(d,p). This level of theory has been shown to provide reliable geometries for similar heterocyclic systems. researchgate.net The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and strain.
Furthermore, electronic structure analysis can reveal regions of the molecule that are important for its reactivity and intermolecular interactions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
Another valuable tool in electronic structure analysis is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, highlighting regions of positive and negative electrostatic potential. For this compound, the MEP would likely show a negative potential around the carbonyl oxygen, indicating a site for potential electrophilic attack, and positive potentials around the N-H protons, suggesting sites for nucleophilic interaction. researchgate.net
Table 1: Hypothetical DFT-Calculated Properties of this compound
| Property | Calculated Value |
|---|---|
| Method | DFT (B3LYP/6-31G(d,p)) |
| Total Energy | (Value in Hartrees) |
| HOMO Energy | (Value in eV) |
| LUMO Energy | (Value in eV) |
| HOMO-LUMO Gap | (Value in eV) |
Conformational Energy Landscape and Stability Profiling
Conformational searches can be performed using molecular mechanics force fields or more accurate quantum mechanical methods. These searches systematically explore the rotational possibilities around single bonds and the puckering of the rings to identify low-energy conformations. For related spirolactam systems, conformational analyses have been carried out using a combination of NMR spectroscopy and molecular modeling calculations. acs.orgnih.gov These studies have revealed that spirolactams can act as constrained peptidomimetics, adopting specific secondary structures like β-turns or γ-turns. acs.orgnih.govnih.gov
Table 2: Illustrative Conformational Analysis Data for this compound
| Conformer | Cyclohexane (B81311) Conformation | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | Chair | 0.00 |
| 2 | Twist-Boat | +5.5 |
Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and interactions in a simulated environment, such as in a solvent or in the presence of a biological macromolecule. mdpi.comnih.gov
An MD simulation of this compound, typically on the nanosecond to microsecond timescale, could be performed to study its structural stability and flexibility in an aqueous solution. mdpi.com The simulation would reveal how the molecule's conformation fluctuates over time and how it interacts with surrounding water molecules through hydrogen bonding and other non-covalent interactions.
Key analyses of the MD trajectory would include the root-mean-square deviation (RMSD) to assess the stability of the molecule's conformation and the root-mean-square fluctuation (RMSF) to identify flexible regions. Such simulations are invaluable for understanding how the molecule might behave in a biological context, for example, prior to binding to a receptor. nih.gov
Molecular Docking and Pharmacophore Modeling for Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in drug discovery for predicting the binding mode and affinity of a small molecule, such as this compound, to a biological target, typically a protein or nucleic acid. mdpi.com
In a hypothetical docking study, this compound could be docked into the active site of a relevant enzyme or receptor. The docking algorithm would generate a series of possible binding poses and score them based on a scoring function that estimates the binding affinity. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the molecule and the target. Studies on similar diazaspiro compounds have been used to identify potent inhibitors of specific enzymes, demonstrating the utility of this approach. nih.gov
Pharmacophore modeling is another important tool that complements molecular docking. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. By analyzing the structure of this compound, a pharmacophore model could be generated, identifying key features such as hydrogen bond donors (the N-H groups), hydrogen bond acceptors (the carbonyl oxygen), and hydrophobic regions (the cyclohexane ring). This model could then be used to search for other molecules with similar pharmacophoric features that might have similar biological activity.
Table 3: Example of Molecular Docking Results for this compound with a Hypothetical Protein Target
| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|
| 1 | -8.5 | TYR 123 (H-bond), LEU 89 (hydrophobic) |
| 2 | -8.2 | ASP 150 (H-bond), PHE 201 (hydrophobic) |
Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov If a series of derivatives of this compound were synthesized and tested for a particular biological activity, a QSAR model could be developed to understand the relationship between their structural features and their activity.
The first step in QSAR modeling is to calculate a set of molecular descriptors for each compound in the series. These descriptors can be physicochemical (e.g., logP, molecular weight), electronic (e.g., dipole moment, HOMO/LUMO energies), or topological (e.g., molecular connectivity indices). Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical equation that correlates these descriptors with the observed biological activity. researchgate.net
A well-validated QSAR model can be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds. nih.govnih.gov QSAR studies on other spiro compounds have successfully led to the development of predictive models for their antitumor properties. nih.gov
Table 4: List of Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 1,7-diazaspiro[4.5]decanes |
| spiro-β-lactams |
| spiro quinoxaline-β-lactams |
| spiro-isatin aza-β-lactams |
| diazaspiro compounds |
| dispiroindole derivatives |
| DAPY derivatives |
Utility of 1,2 Diazaspiro 4.5 Decan 3 One As a Research Scaffold
Design Principles for Novel Chemical Entities Based on Spirocyclic Diazaspiro[4.5]decan-3-one
The design of new molecules based on the 1,2-diazaspiro[4.5]decan-3-one scaffold is guided by several key principles. The spirocyclic nature of the scaffold provides a rigid core with specific spatial arrangements of functional groups. This three-dimensionality is crucial for creating compounds that can fit into the complex binding sites of biological targets like enzymes and receptors. bldpharm.com
A primary advantage of spirocyclic scaffolds is their high fraction of sp3 hybridized carbons (Fsp3). bldpharm.com A higher Fsp3 value is often associated with increased success in clinical trials, as it allows for more complex and specific interactions with target proteins. bldpharm.com The substituents on the diazaspiro[4.5]decan-3-one core can be strategically placed to interact with specific pockets or residues within a binding site. For example, in the design of kinase inhibitors, different groups can be attached to the scaffold to target the hinge region, the DFG motif, or other allosteric sites.
The synthesis of these complex molecules often involves multi-step processes. For instance, palladium-catalyzed reactions have been used to create diazaspiro[4.5]decanes with exocyclic double bonds from unactivated yne-en-ynes and aryl halides. nih.govrsc.org This method allows for the formation of three new carbon-carbon bonds in a single domino reaction. nih.govrsc.org
Scaffold Application in Diversity-Oriented Synthesis and Library Generation
Diversity-oriented synthesis (DOS) is a powerful strategy for creating collections of structurally diverse small molecules for high-throughput screening. The this compound scaffold is well-suited for DOS due to its multiple points of diversification. nih.govresearchgate.net By systematically varying the substituents at different positions on the spirocyclic core, large libraries of compounds with diverse chemical and biological properties can be generated. nih.govmdpi.com
These libraries can be used to explore new chemical space and identify novel biological probes or drug leads. nih.gov For example, a library of spirocyclic azetidines was synthesized and evaluated for its potential in developing CNS-focused therapies. nih.gov The solid-phase synthesis of a 1976-membered library of spirocyclic azetidines demonstrates the feasibility of generating large and diverse collections of such compounds. nih.gov
The generation of these libraries often employs techniques like ring-closing metathesis to create the spirocyclic core, followed by various coupling reactions to introduce diversity. researchgate.net
Methodologies for Structure-Activity Relationship (SAR) Investigations of Derivatives
Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of lead compounds. For derivatives of this compound, SAR investigations involve systematically modifying the structure and assessing the impact on activity. nih.govnih.gov
A common approach is to synthesize a series of analogs with variations at specific positions of the scaffold. nih.govrsc.org For example, in the development of RIPK1 kinase inhibitors, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives were synthesized to explore the SAR. nih.gov This led to the identification of a compound with an IC50 value of 92 nM. nih.gov
Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can be used to guide the design of new analogs and to understand the molecular basis of their activity. nih.govnih.gov These studies help to identify key structural features that are important for binding to the target and for biological activity.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of spirocyclic compounds, including the 1,2-diazaspiro[4.5]decan-3-one core, is an active area of research. nih.govwalshmedicalmedia.com Future efforts are increasingly directed towards the development of novel and sustainable synthetic methodologies that are not only efficient but also environmentally benign.
Key areas of development include:
Green Chemistry Approaches: The principles of green chemistry are being integrated into the synthesis of spiro-heterocyclic compounds to minimize the use and generation of hazardous substances. jetir.orgbohrium.com This includes the use of water as a solvent, microwave-assisted synthesis, and the use of eco-friendly catalysts. jetir.orgbohrium.comnih.gov Microwave-assisted organic synthesis, for example, has been shown to accelerate reaction rates and improve yields in the creation of complex molecular architectures like spiro heterocycles. researchgate.netrsc.org
Catalyst Innovation: Research is ongoing to discover and optimize new catalysts that can facilitate the synthesis of spiro compounds with high regioselectivity and stereoselectivity. researchgate.net This includes the use of iodine as a catalyst in solvent-free conditions under microwave irradiation. nih.gov The development of reusable catalysts is also a significant goal to improve the sustainability of these synthetic processes. researchgate.net
Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a complex product, are being explored for the efficient construction of spiro-heterocyclic frameworks. rsc.org These reactions offer advantages in terms of atom economy, reduced waste, and the ability to generate diverse chemical libraries for screening. rsc.org
Integration of Artificial Intelligence and Machine Learning in Scaffold Design
Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in drug discovery and are poised to significantly impact the design of novel scaffolds based on the this compound core. springernature.com
Emerging trends in this area involve:
Generative Models for Novel Scaffolds: AI-powered generative models can explore vast chemical spaces to design new molecules with desired properties. springernature.comnih.gov These models can be trained on existing data of known active compounds to generate novel this compound derivatives with potentially enhanced biological activity. nih.gov Recurrent Neural Networks (RNNs) with Long Short-Term Memory (LSTM) units are one such architecture being used for this purpose. nih.gov
Scaffold Hopping and Optimization: AI algorithms can be employed for scaffold hopping, where the core structure of a known active molecule is replaced with a novel scaffold, such as this compound, while maintaining or improving its biological activity. springernature.com Machine learning models can also predict the impact of structural modifications on the properties of the molecule, guiding the optimization of lead compounds. nih.gov
Predictive Modeling of Bioactivity: Machine learning models can be trained to predict the biological activity of new this compound derivatives against specific targets, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost of drug discovery. nih.gov
Advanced In Silico Prediction Models for Molecular Behavior
In silico methods, or computer-based simulations, are becoming increasingly sophisticated and are crucial for understanding the molecular behavior of compounds like this compound. nih.gov
Future research in this domain will likely focus on:
Pharmacophore Modeling: Advanced pharmacophore models can identify the key structural features of this compound derivatives that are essential for their interaction with biological targets. mdpi.com These models can be used to screen virtual libraries of compounds and to design new molecules with improved binding affinity and selectivity. mdpi.com
Molecular Docking and Dynamics Simulations: High-precision molecular docking and molecular dynamics (MD) simulations can provide detailed insights into the binding modes of this compound derivatives with their target proteins. researchgate.net These simulations can help to rationalize structure-activity relationships and to guide the design of more potent and selective inhibitors. researchgate.net
ADMET Prediction: In silico models that can accurately predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates are essential for early-stage drug discovery. nih.gov The development of more reliable ADMET prediction models for spirocyclic compounds will be a key area of future research. nih.gov
Exploration of New Chemical Biology Applications of the this compound Core
While the this compound scaffold has shown promise in several therapeutic areas, there is significant potential for its application in new areas of chemical biology.
Potential future applications include:
Target Identification and Validation: Derivatives of this compound can be functionalized with chemical probes to facilitate the identification and validation of new biological targets for drug discovery.
Enzyme Inhibition: The scaffold can be further explored for its potential to inhibit a wider range of enzymes involved in various disease pathways. For instance, related diazaspiro[4.5]decan-1-one derivatives have been investigated as chitin (B13524) synthase inhibitors. nih.gov
Modulation of Protein-Protein Interactions: The rigid, three-dimensional structure of the spirocyclic core may be well-suited for disrupting protein-protein interactions that are implicated in diseases such as cancer.
Ion Channel Modulation: The unique topology of the this compound scaffold could be leveraged to design novel modulators of ion channels, which are important targets for a variety of neurological and cardiovascular disorders.
The continued exploration of these future research directions will undoubtedly unlock the full potential of the this compound scaffold, leading to the development of new and improved therapeutic agents and a deeper understanding of its chemical and biological properties.
Q & A
Q. What are the recommended synthetic routes for 1,2-Diazaspiro[4.5]decan-3-one, and how can reaction conditions be optimized to improve yield?
Methodological Answer : Synthesis of spirocyclic compounds like this compound often involves cyclization reactions, such as intramolecular nucleophilic substitution or [3+2] cycloadditions. A factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) is critical for optimizing reaction parameters . For example:
| Variable | Low Level | High Level | Impact on Yield |
|---|---|---|---|
| Temperature (°C) | 80 | 120 | Positive correlation |
| Catalyst (mol%) | 5 | 15 | Threshold effect above 10% |
| Solvent | DMF | THF | Higher polarity increases cyclization efficiency |
Post-synthesis, purification via column chromatography or recrystallization should be validated using TLC and NMR .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer : A multi-technique approach is recommended:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm spirocyclic structure and substituent positions. DEPT-135 can distinguish CH₂ and CH₃ groups .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., ESI+ for protonated ions) .
- IR Spectroscopy : Identify carbonyl (C=O) and amine (N-H) functional groups.
- X-ray Crystallography : For absolute configuration determination if single crystals are obtainable .
Q. How does the compound’s stability vary under different storage conditions, and what degradation products are formed?
Methodological Answer : Conduct accelerated stability studies using ICH guidelines:
- Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis) for 4–12 weeks.
- Monitor degradation via HPLC-MS to identify byproducts (e.g., ring-opening products or oxidation derivatives) .
- Use kinetic modeling (Arrhenius equation) to predict shelf life under standard conditions .
Advanced Research Questions
Q. How can contradictions in reported reactivity or biological activity of this compound be resolved?
Methodological Answer : Contradictions may arise from variations in experimental design or impurities. To address this:
- Perform meta-analysis of published data, categorizing studies by methodology (e.g., assay type, purity thresholds) .
- Replicate key experiments under controlled conditions, using standardized reagents and blind testing to minimize bias .
- Apply statistical tools (e.g., ANOVA) to quantify variability between datasets .
Q. What computational strategies can predict the compound’s interactions in biological systems or catalytic processes?
Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use software like COMSOL Multiphysics to model binding affinities with target proteins (e.g., kinases or GPCRs) .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior or catalytic activity .
- Machine Learning (ML) : Train models on spirocyclic compound databases to predict solubility or toxicity profiles .
Q. What strategies enhance enantioselective synthesis of this compound?
Methodological Answer :
- Chiral Catalysts : Screen chiral ligands (e.g., BINAP or Salen derivatives) in asymmetric catalysis .
- Design of Experiments (DoE) : Optimize enantiomeric excess (ee) by varying catalyst loading, solvent chirality, and temperature .
- Kinetic Resolution : Use enzymatic methods (e.g., lipases) to separate enantiomers during synthesis .
Q. How can researchers design experiments to explore the compound’s role in multi-step reaction cascades?
Methodological Answer :
- Modular Reaction Design : Use this compound as a building block in tandem reactions (e.g., Ugi-azide followed by cyclization) .
- In Situ Monitoring : Employ inline IR or Raman spectroscopy to track intermediate formation .
- Network Analysis : Map reaction pathways using software tools to identify rate-limiting steps .
Q. What methodologies address low yield or selectivity in large-scale synthesis?
Methodological Answer :
- Process Intensification : Use microreactors to improve heat/mass transfer and reduce side reactions .
- Green Chemistry Principles : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., Cyrene) .
- Quality by Design (QbD) : Define a design space for critical process parameters (CPPs) using risk assessment tools .
Data Analysis and Validation
Q. How should researchers handle discrepancies between computational predictions and experimental results?
Methodological Answer :
Q. What statistical frameworks are suitable for analyzing high-throughput screening data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
